C3a (70-77) TFA

Description

BenchChem offers high-quality C3a (70-77) TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3a (70-77) TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

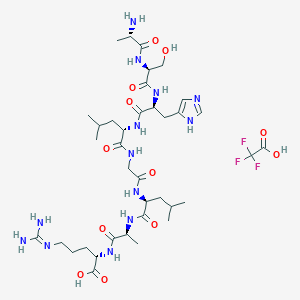

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQOOSMIYRICB-WCQUZJSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The C-Terminal Octapeptide of C3a: An In-Depth Technical Guide to the Function of C3a (70-77) TFA in the Complement System

For Immediate Release

This technical guide provides a comprehensive overview of the function and characteristics of C3a (70-77) TFA, a synthetic octapeptide corresponding to the C-terminal fragment of the complement component C3a. This document is intended for researchers, scientists, and drug development professionals engaged in studies of the complement system, inflammation, and immunology.

Introduction to C3a and the Complement System

The complement system is a critical component of the innate immune system, playing a pivotal role in host defense against pathogens and in the inflammatory response. Activation of the complement cascade leads to the generation of several biologically active fragments, including the anaphylatoxin C3a. C3a is a 77-amino acid polypeptide that exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells.[1] The C-terminal region of C3a is crucial for its biological activity.

C3a (70-77) TFA: A Synthetic Agonist of the C3a Receptor

C3a (70-77) TFA is a synthetic octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, formulated as a trifluoroacetate (TFA) salt.[2] It represents the C-terminal active site of the full-length C3a molecule. As a C3aR agonist, C3a (70-77) TFA mimics the biological activities of native C3a, albeit with a lower potency, generally estimated to be 1-2% of the full-length protein.[2][3][4] Its primary function is to activate the C3a receptor, thereby initiating a cascade of intracellular signaling events that lead to various physiological responses.

Quantitative Bioactivity Data

The biological activity of C3a (70-77) TFA has been characterized in several functional assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency.

| Assay Type | Cell/Tissue Type | Parameter | Value (M) | Reference |

| Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human Mononuclear Leukocytes | IC50 | > 1 x 10⁻⁷ | [2][5] |

| Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | - | [2] |

| Histamine Release | Rat Mast Cells | - | - | [2][6] |

| Vascular Permeability | Human Skin | - | - | [2] |

Note: Specific EC50/IC50 values for C3a (70-77) TFA are not consistently reported across the literature. The table reflects the concentrations at which significant biological effects were observed.

C3a Receptor Signaling Pathway

Activation of the C3a receptor by C3a (70-77) TFA initiates a series of intracellular signaling events. The C3aR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This initial event triggers a cascade involving the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7] A key downstream effect of C3aR activation is the mobilization of intracellular calcium.[9]

Key Biological Functions and Experimental Workflows

C3a (70-77) TFA elicits a range of biological responses that are central to inflammation and immune modulation.

Induction of Mast Cell Degranulation and Histamine Release

C3a (70-77) TFA is a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators.[2][6] This activity contributes to the classic signs of inflammation, including increased vascular permeability and vasodilation.

Experimental Protocol: Histamine Release Assay from Rat Mast Cells

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.

-

Cell Suspension: The purified mast cells are washed and resuspended in a buffered salt solution containing calcium and other essential ions.

-

Stimulation: The mast cell suspension is incubated with varying concentrations of C3a (70-77) TFA at 37°C for a defined period (e.g., 15-30 minutes).

-

Histamine Measurement: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined using a sensitive method such as the o-phthalaldehyde (OPT) spectrofluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.

Smooth Muscle Contraction

The peptide induces the contraction of smooth muscle, particularly in the guinea pig ileum, which is a classic model for studying anaphylatoxin activity.[2]

Experimental Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and placed in a bath containing oxygenated Tyrode's solution at 37°C.

-

Mounting: The ileum segment is mounted in an organ bath under a resting tension, and its contractions are recorded using an isotonic transducer.

-

Stimulation: After an equilibration period, cumulative concentrations of C3a (70-77) TFA are added to the organ bath, and the resulting contractions are recorded.

-

Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the C3a (70-77) TFA concentration. The EC50 value can then be determined.

Calcium Mobilization in Leukocytes

C3a (70-77) TFA triggers a rapid and transient increase in intracellular calcium concentration in various leukocytes, including neutrophils and eosinophils.[9][10] This calcium signal is a crucial second messenger in cell activation.

Experimental Protocol: Calcium Mobilization Assay in Human Neutrophils

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation.

-

Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.

-

Stimulation and Measurement: The dye-loaded cells are placed in a cuvette in a fluorometer. A baseline fluorescence is recorded, after which C3a (70-77) TFA is added, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak increase in fluorescence following stimulation is quantified to determine the magnitude of the calcium response.

Modulation of Lymphocyte Function

C3a (70-77) TFA has been shown to modulate lymphocyte function, notably by inhibiting the generation of Leukocyte Inhibitory Factor (LIF) from human mononuclear leukocytes.[2][5]

Experimental Protocol: Inhibition of LIF Generation Assay

-

Mononuclear Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: The PBMCs are cultured in a suitable medium and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of C3a (70-77) TFA.

-

LIF Activity Assay: After an appropriate incubation period, the cell-free supernatants are collected. The LIF activity in the supernatants is assessed by measuring their ability to inhibit the migration of purified human polymorphonuclear leukocytes (PMNs) in an agarose microdroplet assay.

-

Data Analysis: The percentage inhibition of PMN migration is calculated for each condition, and the IC50 for the inhibition of LIF generation by C3a (70-77) TFA is determined.

Synthesis and Handling

C3a (70-77) TFA is synthesized by solid-phase peptide synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is a lyophilized powder, which should be stored at -20°C or below. For experimental use, it is typically dissolved in a sterile aqueous buffer.

Conclusion

C3a (70-77) TFA serves as a valuable research tool for investigating the biological roles of the C3a/C3aR axis in the complement system. Its ability to specifically activate the C3a receptor allows for the detailed study of downstream signaling pathways and the physiological consequences of C3a-mediated inflammation and immune modulation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible assessment of its biological activities. Further research into the structure-activity relationship of C3a and its analogues, including C3a (70-77), will continue to advance our understanding of the complement system and may lead to the development of novel therapeutics for inflammatory and autoimmune diseases.

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]

- 4. c3a — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 12. peptide.com [peptide.com]

C3a (70-77) TFA: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune cells.[1][2] The C-terminal octapeptide of C3a, C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, available as a trifluoroacetate (TFA) salt, has been shown to mimic the biological activities of the full-length C3a, albeit at a lower potency, making it a valuable tool for studying C3aR-mediated signaling and cellular responses.[3][4] This technical guide provides an in-depth overview of the mechanism of action of C3a (70-77) TFA in key immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action in Immune Cells

C3a (70-77) TFA acts as an agonist for the C3a receptor (C3aR), a class A GPCR.[2] The interaction of C3a (70-77) TFA with C3aR initiates a cascade of intracellular signaling events that vary depending on the immune cell type. This peptide has been shown to induce a range of cellular responses, including degranulation in mast cells, chemotaxis in eosinophils, and cytokine release from macrophages.[3] Notably, while C3a is a chemoattractant for eosinophils, it does not directly induce chemotaxis in neutrophils.[5][6]

Key Immune Cell Targets and Responses:

-

Mast Cells: C3a (70-77) TFA is a potent activator of mast cells, inducing the release of histamine and other inflammatory mediators through degranulation.[3] This process is initiated by C3aR coupling to G proteins, leading to downstream signaling events.[7][8][9]

-

Neutrophils: While some studies have reported C3a-induced neutrophil activation, this is often considered an indirect effect mediated by factors released from other immune cells, such as eosinophils.[5][10] Highly purified neutrophils show minimal to no direct chemotactic response to C3a or its analogs.[5][6]

-

Eosinophils: C3a and its synthetic analogues are effective chemoattractants for eosinophils, stimulating their migration and enzyme release.[5][11]

-

Monocytes and Macrophages: In monocytes and macrophages, C3aR activation can trigger the release of pro-inflammatory cytokines and modulate other cellular functions.[12][13][14] C3a has been shown to induce an increase in intracellular calcium levels in RAW264.7 macrophage-like cells.[15]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of C3a analogs with C3aR and the subsequent cellular responses.

| Ligand | Receptor | Cell Line | Assay | Parameter | Value | Reference |

| C3a63-77 | C3aR | HEKT293T | β-arrestin2 Recruitment (BRET) | EC50 | 191 nM | [16] |

| C3a63-77 | C3aR | HEKT293T | Receptor Internalization (ELISA) | EC50 | 46 nM | [16] |

| Eu-DTPA-hC3a | C3aR | HEK293 Gα16-C3aR | Saturation Binding | Kd | 8.7 ± 1.4 nM | [17] |

Signaling Pathways

Activation of C3aR by C3a (70-77) TFA initiates signaling through heterotrimeric G proteins. The primary coupling is to the pertussis toxin-sensitive Gαi family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] C3aR can also couple to Gα12/13. Downstream of G protein activation, phospholipase C (PLC) is activated, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), contributes to various cellular responses.

Furthermore, C3aR activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling node in cell proliferation, differentiation, and survival.[9][19][20] The receptor also undergoes desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[9][16]

Signaling Pathway Diagrams

Caption: C3aR Signaling Pathway in Immune Cells.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the effects of C3a (70-77) TFA.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C3aR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon binding to free intracellular calcium, the dye's fluorescence intensity increases, which can be measured using a fluorescence plate reader or flow cytometer.

Protocol Outline:

-

Cell Preparation: Plate cells (e.g., RAW264.7 macrophages or C3aR-transfected CHO cells) in a 96-well black-walled, clear-bottom plate and culture until confluent.[15][18]

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fluo-4 AM and Pluronic F-127 for 30-60 minutes at 37°C.[15][18]

-

Washing: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

-

Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Inject C3a (70-77) TFA at the desired concentration and immediately begin recording fluorescence intensity over time.[15]

-

Controls: Include a vehicle control (buffer only), a positive control (e.g., ionomycin), and a negative control (e.g., EGTA to chelate extracellular calcium).[21]

Caption: Workflow for a Calcium Mobilization Assay.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon stimulation.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Upon degranulation, it is released into the supernatant. Its activity can be measured using a colorimetric substrate.

Protocol Outline:

-

Cell Culture: Culture mast cells (e.g., LAD2 or HMC-1) in appropriate media.

-

Stimulation: Wash the cells and resuspend them in a suitable buffer. Stimulate the cells with varying concentrations of C3a (70-77) TFA for a defined period (e.g., 30 minutes at 37°C).

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Enzyme Assay:

-

Add an aliquot of the supernatant to a 96-well plate.

-

Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubate.

-

Stop the reaction with a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Express the results as a percentage of the total β-hexosaminidase release, which is determined by lysing an equal number of unstimulated cells with a detergent like Triton X-100.

Caption: Workflow for a Mast Cell Degranulation Assay.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway.

Principle: Upon C3aR activation, ERK1/2 becomes phosphorylated. This phosphorylation can be detected and quantified using specific antibodies in various assay formats, such as Western blotting or cell-based ELISA.

Protocol Outline (Cell-based ELISA):

-

Cell Seeding: Seed cells (e.g., C3aR-transfected CHO cells or primary immune cells) in a 96-well plate and culture overnight.

-

Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours before the assay.

-

Stimulation: Treat the cells with different concentrations of C3a (70-77) TFA for a short period (e.g., 5-15 minutes) at 37°C.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Antibody Incubation:

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Normalization: Normalize the p-ERK signal to the total ERK protein level or cell number in parallel wells.

Caption: Workflow for an ERK1/2 Phosphorylation Assay.

Conclusion

C3a (70-77) TFA is a valuable pharmacological tool for dissecting the complex roles of the C3a/C3aR axis in the immune system. Its ability to specifically activate C3aR and trigger downstream signaling cascades in various immune cells provides a means to investigate the contributions of this pathway to both physiological and pathological inflammatory processes. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals aiming to modulate this pathway for therapeutic benefit. Further research will continue to elucidate the nuanced and cell-type-specific effects of C3a (70-77) TFA, paving the way for novel therapeutic strategies targeting inflammatory and immune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of human neutrophils by C3a and C5A. Comparison of the effects on shape changes, chemotaxis, secretion, and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Emerging Roles for G-protein Coupled Receptors in Development and Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Emerging Roles for G-protein Coupled Receptors in Development and Activation of Macrophages [frontiersin.org]

- 15. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bu.edu [bu.edu]

C3a (70-77) TFA: An In-depth Technical Guide to its Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3a (70-77) TFA is a synthetic octapeptide that corresponds to the C-terminal fragment (residues 70-77) of the human complement component 3a (C3a).[1] C3a is an anaphylatoxin that plays a significant role in the inflammatory response. The C3a (70-77) fragment, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is known to exhibit a fraction of the biological activity of the full-length C3a protein, estimated to be around 1-2%.[1][2][3][4] Despite its reduced potency, this peptide specifically interacts with the C3a receptor (C3aR) and serves as a valuable tool for studying the nuanced roles of C3a in inflammation and for the development of therapeutic modulators of the complement system.

This technical guide provides a comprehensive overview of C3a (70-77) TFA, focusing on its role in inflammation, its quantitative biological activities, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Biological Activities

While specific EC50 and IC50 values for C3a (70-77) are not extensively reported in the literature, its activity is often compared to that of the full-length C3a protein. The following tables summarize the available quantitative data for C3a and its C-terminal fragments.

| Agonist Activity of C3a and its Analogs | |||

| Compound | Assay | Cell/Tissue Type | EC50 Value |

| Human C3a | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 human mast cells | 3 nM[5] |

| Human C3a | Histamine Release | Rat peritoneal mast cells | 3.3 µM[6][7] |

| C3a (57-77) (21-residue C-terminal analogue) | Histamine Release | Rat peritoneal mast cells | 10.9 µM[6][7] |

| C3a (56-77) (22-residue C-terminal analogue) | Histamine Release | Rat peritoneal mast cells | 25.1 µM[6][7] |

| C3a (70-77) | Guinea Pig Lung Contraction | Guinea pig parenchymal lung strips | 3.8% of C3a activity[8] |

| Inhibitory Activity of C3a (70-77) | |||

| Compound | Assay | Cell Type | Concentration for >75% Inhibition |

| C3a (70-77) | Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human mononuclear leukocytes | 10⁻⁶ M[9][10] |

| Receptor Binding Affinity | |||

| Ligand | Receptor | Cell Type | Kd Value |

| Eu-DTPA-hC3a (fluorescently labeled human C3a) | C3aR | HEK293 cells expressing C3aR | 8.7 ± 1.4 nM |

C3a Receptor (C3aR) Signaling Pathway

C3a (70-77) TFA exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The binding of C3a or its active fragments to C3aR initiates a cascade of intracellular signaling events that mediate the inflammatory response. The primary signaling pathways activated by C3aR are depicted below.

Caption: C3aR signaling cascade.

Upon ligand binding, C3aR couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 subfamilies.[11][12]

-

Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][13]

-

Gβγ subunits , dissociated from Gαi, can activate phospholipase C (PLC).

-

Gα12/13 activation stimulates the RhoA/ROCK pathway, leading to cytoskeletal rearrangement.[11][12]

-

PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and increasing intracellular calcium concentration.[6][11]

-

DAG and elevated intracellular Ca²⁺ activate downstream effectors, including extracellular signal-regulated kinase (ERK) 1/2.[11]

-

ERK1/2 activation leads to the phosphorylation of various transcription factors, modulating the expression of genes involved in the inflammatory response.

These signaling events culminate in a variety of cellular responses, including mast cell degranulation, smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][9]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the inflammatory role of C3a (70-77) TFA.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with C3a (70-77) TFA, serving as a marker for degranulation.

Caption: Mast cell degranulation assay workflow.

Detailed Methodology:

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells or a human mast cell line (e.g., LAD2) in appropriate media.

-

Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer (containing 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM glucose, and 20 mM HEPES, pH 7.4).

-

Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of C3a (70-77) TFA or a positive control (e.g., ionomycin) to the wells. For the negative control, add buffer alone.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.

-

Enzyme Reaction: Add 50 µL of a 1 mM solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5) to each well containing the supernatant.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add 150 µL of 0.1 M glycine-carbonate buffer (pH 10.7) to each well to stop the reaction.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Total Release: To determine the total amount of β-hexosaminidase, lyse the cells remaining in the original plate by adding 50 µL of 0.5% Triton X-100. Collect the lysate and measure the enzyme activity as described above.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the contractile response of smooth muscle to C3a (70-77) TFA, a hallmark of anaphylatoxin activity.

Caption: Guinea pig ileum contraction assay workflow.

Detailed Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate the terminal ileum. Place the tissue in cold, oxygenated Tyrode's solution.

-

Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Stimulation: Add cumulative concentrations of C3a (70-77) TFA to the organ bath. Allow the response to each concentration to stabilize before adding the next.

-

Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Measure the amplitude of the contraction at each concentration. Construct a dose-response curve by plotting the contraction amplitude against the logarithm of the C3a (70-77) TFA concentration. The EC50 value can then be determined from this curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) in response to C3a (70-77) TFA binding to its receptor.

Caption: Intracellular calcium mobilization assay workflow.

Detailed Methodology:

-

Cell Culture: Culture a cell line stably expressing the human C3a receptor (e.g., CHO-hC3aR) in a suitable medium.

-

Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to grow to confluence.

-

Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in the same buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

-

Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Stimulation: Inject a solution of C3a (70-77) TFA at various concentrations into the wells.

-

Data Acquisition: Immediately after injection, continuously record the fluorescence intensity for 1-2 minutes. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, use an excitation of 485 nm and measure emission at 520 nm.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

C3a (70-77) TFA, as the C-terminal active fragment of C3a, represents a critical tool for dissecting the complex role of the C3a/C3aR axis in inflammation. While possessing lower potency than its parent molecule, its specific activity allows for targeted investigations into the downstream consequences of C3aR activation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of modulating this important inflammatory pathway. Further quantitative characterization of C3a (70-77) TFA in various inflammatory models will continue to refine our understanding of its function and its utility in the development of novel anti-inflammatory agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contraction of guinea pig lung by synthetic oligopeptides related to human C3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Design and biological activity of a new generation of synthetic C3a analogues by combination of peptidic and non-peptidic elements - PMC [pmc.ncbi.nlm.nih.gov]

The C3a (70-77) Fragment: A Technical Guide to its Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the C3a (70-77) peptide fragment, also known as C3a-desArg or Acylation-Stimulating Protein (ASP). Initially identified as the C-terminal octapeptide of the anaphylatoxin C3a, this fragment has emerged as a pleiotropic signaling molecule with significant implications in immunology and metabolic regulation. This document details its discovery, biochemical properties, and physiological roles, with a particular focus on its interaction with the G protein-coupled receptor C5L2. Detailed experimental protocols for studying the C3a (70-77) fragment and its signaling pathways are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biology of this intriguing peptide.

Introduction

The complement system, a cornerstone of innate immunity, orchestrates a rapid and robust defense against pathogens and cellular debris. Activation of this cascade generates a series of potent inflammatory mediators, including the anaphylatoxin C3a. While C3a's pro-inflammatory functions are well-established, the biological significance of its cleavage product, the C3a (70-77) fragment, has unveiled a more nuanced and complex regulatory landscape.

The C3a (70-77) fragment, an octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is generated in vivo by the action of carboxypeptidases that remove the C-terminal arginine from C3a.[1][2] Initially considered an inactive byproduct, it is now recognized as a bioactive molecule in its own right, possessing about 1-2% of the parent C3a's anaphylatoxic activity.[3][4][5][6][7] This fragment is identical to Acylation-Stimulating Protein (ASP), a factor identified for its potent lipogenic effects.[1][8] This dual identity places C3a (70-77) at the crossroads of the immune and metabolic systems, making it a compelling target for research and therapeutic development.

This guide will delve into the discovery of this multifaceted peptide, its physiological significance in both inflammatory and metabolic contexts, and the intricate signaling pathways it governs through its interaction with the C5L2 receptor.

Discovery and Biochemical Properties

The journey to understanding the C3a (70-77) fragment began with investigations into the structure and function of the C3a anaphylatoxin. Early studies focused on identifying the active site of C3a and synthesized various peptide fragments to probe its biological activities.

Identification as the Active C-Terminus of C3a

Synthetic peptide studies in the late 1970s and early 1980s were instrumental in pinpointing the C-terminus of C3a as the locus of its biological activity. The synthetic octapeptide corresponding to residues 70-77 of human C3a was shown to elicit hallmark anaphylatoxic responses, including smooth muscle contraction, histamine release from mast cells, and increased vascular permeability.[1][3][4][5][6] These effects, though less potent than the full-length C3a, demonstrated that this small fragment retained the biological specificity of the parent molecule.[3][4][5][6]

The Emergence of Acylation-Stimulating Protein (ASP)

Independently, research in the field of metabolism led to the discovery of a protein in human plasma that potently stimulated triglyceride synthesis in adipocytes.[1][9] This factor was named Acylation-Stimulating Protein (ASP).[1] Subsequent purification and sequencing revealed that ASP was identical to the C3a fragment lacking the C-terminal arginine, C3a-desArg.[8] This discovery forged a critical link between the complement system and lipid metabolism.

Biochemical Characteristics

The C3a (70-77) fragment is a small, basic octapeptide. Its activity is critically dependent on the C-terminal arginine residue for its anaphylatoxic functions.[1][6][10] Removal of this arginine, which occurs rapidly in plasma, significantly attenuates its inflammatory potential while preserving its metabolic activity as ASP.[2][11][12]

Table 1: Biochemical Properties of C3a (70-77)

| Property | Description | Reference(s) |

| Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | [3] |

| Molecular Weight | ~894 Da | [2] |

| Alternative Names | C3a-desArg, Acylation-Stimulating Protein (ASP) | [1][8] |

| Origin | C-terminal fragment of Complement C3a | [3][4][5][6] |

| Key Functional Residue | C-terminal Arginine (for anaphylatoxic activity) | [1][6][10] |

Physiological Significance and Receptor Interaction

The C3a (70-77) fragment exerts its diverse biological effects through a specific cell surface receptor, C5L2 (also known as GPR77).[13][14][15] Unlike the classical C3a receptor (C3aR), C5L2 is a non-canonical G protein-coupled receptor that does not couple to G proteins in the traditional manner.[16][17][18]

Role in Inflammation

While significantly less potent than C3a, the C3a (70-77) fragment retains some pro-inflammatory capabilities. It can induce mast cell degranulation and increase vascular permeability.[3][4][5][6] However, its primary role in the immune system appears to be modulatory. Studies have shown that C3a and its C-terminal fragments can modulate lymphocyte functions, suggesting a role in shaping the adaptive immune response.[3][19][20][21][22]

Role in Metabolic Regulation

As ASP, the C3a (70-77) fragment is a key regulator of triglyceride metabolism.[23][24] It stimulates triglyceride synthesis and glucose uptake in adipocytes, thereby promoting fat storage.[9][23][24] This function is mediated through the C5L2 receptor.[23] Impaired ASP function can lead to a reduced rate of triglyceride synthesis in adipose tissue, resulting in an increased flux of fatty acids to the liver. This has been hypothesized to contribute to conditions like hyperapobetalipoproteinemia.

The C5L2 Receptor: A Decoy or a Signaling Receptor?

The nature of C5L2 signaling has been a subject of debate. Due to its inability to couple to G proteins and mediate classical downstream signaling events like calcium mobilization, it was initially proposed to function as a decoy receptor, sequestering C5a and its metabolites to dampen inflammation.[17][18] However, accumulating evidence suggests that C5L2 is indeed a signaling receptor, albeit through non-canonical pathways. It has been shown to interact with β-arrestin and modulate ERK1/2 phosphorylation, indicating its involvement in distinct intracellular signaling cascades.[16]

Table 2: Quantitative Data on C3a (70-77) and C5L2 Interaction

| Parameter | Value | Cell Type/System | Reference(s) |

| Binding Affinity (Kd) of C3a-desArg to C5L2 | ~30 nM | Human embryonic kidney (HEK) 293 cells | [14][15] |

| Concentration for 50% inhibition of LIF generation by C3a(70-77) | 10⁻⁸ M | Human mononuclear leukocytes (PHA/Con A stimulated) | [22] |

| Concentration for significant suppression of LIF generation by C3a(70-77) | ≥ 10⁻⁷ M | Human mononuclear leukocytes | [4][5] |

| Concentration for 75% suppression of LIF generation by C3a(70-77) | 10⁻⁶ M | Human mononuclear leukocytes | [4][5] |

Signaling Pathways

The interaction of C3a (70-77)/ASP with the C5L2 receptor initiates a unique signaling cascade that differs from classical GPCR signaling.

β-Arrestin-Mediated Signaling

Upon ligand binding, C5L2 recruits β-arrestin.[16] This interaction is central to its signaling function and distinguishes it from the G protein-dependent signaling of the C3aR. The C5L2-β-arrestin complex can act as a scaffold for other signaling molecules, leading to the modulation of downstream pathways.

Modulation of ERK1/2 Phosphorylation

One of the key downstream effects of C5L2 activation is the modulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[16] Studies have shown that C5L2 can negatively modulate C5a-C5aR-mediated ERK1/2 activation in human neutrophils.[16] This suggests a cross-talk mechanism where C5L2 can fine-tune the cellular response to other inflammatory stimuli.

Caption: C5L2 signaling pathway initiated by C3a (70-77)/ASP binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the C3a (70-77) fragment and its receptor.

Solid-Phase Peptide Synthesis of C3a (70-77)

Objective: To chemically synthesize the C3a (70-77) octapeptide.

Principle: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed at each step before the next amino acid is coupled.

Protocol:

-

Resin Preparation: Swell the Rink amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Arg) with a coupling reagent (e.g., HBTU/HOBt) and add it to the deprotected resin. Allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His, Ser, Ala).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[1][2][25][26]

Radioligand Binding Assay for C5L2

Objective: To determine the binding affinity of C3a (70-77) to its receptor C5L2.

Principle: A radiolabeled ligand (e.g., ¹²⁵I-C5a or a labeled C3a-desArg analog) is incubated with cells or membranes expressing C5L2. The binding of the radioligand is then competed with increasing concentrations of unlabeled C3a (70-77).

Protocol:

-

Cell Culture: Culture cells stably expressing human C5L2 (e.g., HEK293-C5L2 cells).

-

Membrane Preparation (Optional): Homogenize the cells and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a binding buffer, incubate the cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled C3a (70-77) or a control peptide.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the dissociation constant (Kd) can be calculated.[5][27][28]

Measurement of Triglyceride Synthesis

Objective: To quantify the effect of C3a (70-77)/ASP on triglyceride synthesis in adipocytes.

Principle: Adipocytes are incubated with a radiolabeled precursor for triglyceride synthesis (e.g., [³H]-glycerol or [¹⁴C]-glucose) in the presence or absence of C3a (70-77). The incorporation of the radiolabel into triglycerides is then measured.

Protocol:

-

Adipocyte Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

Stimulation: Incubate the adipocytes with varying concentrations of C3a (70-77)/ASP or a control vehicle.

-

Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a defined period.

-

Lipid Extraction: Wash the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).

-

Separation of Triglycerides: Separate the triglycerides from other lipid species using thin-layer chromatography (TLC).

-

Quantification: Scrape the triglyceride spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the amount of radiolabel incorporated into triglycerides per mg of cell protein.[20][23][29][30][31]

ERK1/2 Phosphorylation Assay

Objective: To assess the effect of C3a (70-77) on the phosphorylation of ERK1/2.

Principle: Cells are stimulated with C3a (70-77), and the level of phosphorylated ERK1/2 is detected by Western blotting or a cell-based immunoassay.

Protocol:

-

Cell Culture and Stimulation: Culture appropriate cells (e.g., neutrophils or C5L2-expressing cell lines) and stimulate them with C3a (70-77) for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.[6][15][24][32][33]

Caption: Experimental workflow for measuring ERK1/2 phosphorylation.

Conclusion and Future Directions

The C3a (70-77) fragment, once relegated to the status of an inactive metabolite, has emerged as a critical signaling molecule with profound implications for both immunology and metabolism. Its dual identity as a weak anaphylatoxin and a potent lipogenic factor, acting through the non-canonical C5L2 receptor, highlights the intricate and often unexpected connections between different physiological systems.

For researchers and scientists, the C3a (70-77)-C5L2 axis presents a fertile ground for further investigation. Unraveling the full spectrum of C5L2-mediated signaling pathways, identifying its interacting partners, and elucidating its role in various disease models will be crucial next steps. The detailed experimental protocols provided in this guide offer a robust framework for pursuing these research avenues.

For drug development professionals, the unique biology of C3a (70-77) and its receptor offers exciting therapeutic possibilities. Targeting the C5L2 receptor with agonists or antagonists could provide novel strategies for treating a range of conditions, from metabolic disorders like obesity and dyslipidemia to inflammatory diseases where complement activation plays a role. The development of specific modulators of the C5L2 pathway, informed by a deep understanding of its structure and function, holds the promise of more targeted and effective therapies.

References

- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. biocompare.com [biocompare.com]

- 4. Cytokine analysis - ELISA / CBA [sanquin.org]

- 5. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]

- 11. biomedha.com [biomedha.com]

- 12. med.emory.edu [med.emory.edu]

- 13. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 16. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]

- 17. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]

- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. bu.edu [bu.edu]

- 22. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Triglyceride Synthesis in Epididymal Adipose Tissue: CONTRIBUTION OF GLUCOSE AND NON-GLUCOSE CARBON SOURCES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 26. pnas.org [pnas.org]

- 27. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 28. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. sciencellonline.com [sciencellonline.com]

- 31. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of C3a Receptor with C3a (70-77) TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the complement component C3 is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (ASHLGLAR), is a synthetically accessible fragment that has been investigated for its ability to mimic the biological activities of the full-length protein. This technical guide provides a comprehensive overview of the interaction between the C3a receptor and the C3a (70-77) peptide, supplied as a trifluoroacetate (TFA) salt. It includes a summary of quantitative binding and functional data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The interaction of C3a (70-77) with the C3a receptor is characterized by a lower affinity and potency compared to the native C3a ligand. This section summarizes the available quantitative data to facilitate a direct comparison.

Binding Affinity of Ligands to C3a Receptor

| Ligand | Ki (nM) | Assay Type | Cell Line/System | Reference |

| C3a (70-77) | ~582 | Radioligand Binding | Not Specified | [1] |

Note: The pKi value of 6.24 was converted to Ki.

Functional Potency of Ligands at the C3a Receptor

| Ligand | EC50 | Assay Type | Cell Line/System | Reference |

| C3a | 3 nM | Calcium Mobilization | HEK293 Gα16-C3aR | [2] |

| Synthetic C3a Analogue | Not Specified | Eosinophil Polarization, Chemotaxis, Enzyme Release | Purified Human Eosinophils | [3] |

| C3a | ~100 nmol/L | Mast Cell Chemotaxis | HMC-1, Human Cord Blood-derived Mast Cells | [4] |

Signaling Pathways

Activation of the C3a receptor by its ligands initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.

C3a Receptor Signaling Cascade

The binding of an agonist, such as C3a or C3a (70-77), to the C3a receptor triggers a conformational change, leading to the activation of associated G proteins. The C3aR primarily couples to the Gi/o family of G proteins. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. A key consequence of C3aR activation is the mobilization of intracellular calcium, a crucial second messenger in many cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of C3a (70-77) with the C3a receptor. These protocols are based on established methods and can be adapted for specific research needs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of C3a (70-77) for the C3a receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Cell Membrane Preparation:

-

Culture cells expressing the C3a receptor (e.g., HEK293 cells stably transfected with C3aR) to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of radiolabeled C3a (e.g., 125I-C3a) at a concentration near its Kd.

-

Increasing concentrations of unlabeled C3a (70-77) TFA or a reference compound for total and non-specific binding controls.

-

Cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (counts in the presence of a saturating concentration of unlabeled C3a) from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of C3a (70-77).

-

Determine the IC50 value (the concentration of C3a (70-77) that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of C3a (70-77) to elicit an increase in intracellular calcium concentration, a hallmark of C3a receptor activation.

Workflow Diagram:

Methodology:

-

Cell Preparation:

-

Seed cells expressing the C3a receptor (e.g., HMC-1 or transfected HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in the buffered salt solution.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with the buffered salt solution to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of C3a (70-77) TFA into the wells.

-

Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

-

-

Data Analysis:

-

For each concentration of C3a (70-77), determine the peak fluorescence response and subtract the baseline fluorescence.

-

Plot the change in fluorescence as a function of the log concentration of C3a (70-77).

-

Determine the EC50 value (the concentration of C3a (70-77) that produces 50% of the maximal response) by non-linear regression analysis.

-

Chemotaxis Assay

This assay assesses the ability of C3a (70-77) to induce the directed migration of cells, a key biological function of C3a.

Workflow Diagram:

Methodology:

-

Assay Setup:

-

Use a modified Boyden chamber or a commercially available chemotaxis plate (e.g., Transwell inserts). The chamber consists of an upper and a lower compartment separated by a microporous membrane (pore size should be appropriate for the cell type, e.g., 5-8 µm).

-

Fill the lower wells with assay medium (e.g., RPMI 1640 with 0.5% BSA) containing various concentrations of C3a (70-77) TFA or a positive control chemoattractant. Include a negative control with assay medium alone.

-

-

Cell Preparation:

-

Harvest C3aR-expressing cells (e.g., mast cells, eosinophils, or monocytes) and resuspend them in assay medium at a defined concentration.

-

-

Cell Migration:

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate for a period sufficient to allow for cell migration (typically 1-4 hours) at 37°C in a humidified incubator.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the cells with a suitable stain (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently pre-labeled cells.

-

-

Data Analysis:

-

Calculate the average number of migrated cells for each concentration of C3a (70-77).

-

Plot the number of migrated cells as a function of the log concentration of C3a (70-77) to generate a dose-response curve.

-

Conclusion

The C-terminal octapeptide of C3a, C3a (70-77), serves as a valuable tool for investigating the structure-function relationships of the C3a receptor. While it exhibits a significantly lower affinity and potency compared to the full-length C3a anaphylatoxin, it retains the ability to specifically interact with and activate the receptor, leading to downstream signaling events such as intracellular calcium mobilization and chemotaxis. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the pharmacology of the C3a receptor and to screen for novel modulators of this important inflammatory target. Further research is warranted to obtain more precise quantitative data on the interaction of C3a (70-77) with the C3a receptor to facilitate more detailed structure-activity relationship studies.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C3a (70-77) - 1 mg [eurogentec.com]

In Vivo Effects of C3a (70-77) TFA Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor. The C-terminal region of C3a is crucial for its biological activity. C3a (70-77) is a synthetic octapeptide corresponding to the C-terminus of C3a, often used in its trifluoroacetate (TFA) salt form for research purposes. It is reported to possess 1-2% of the biological activity of the full-length C3a protein.[1][2] This guide provides a comprehensive overview of the currently available data on the in vivo effects of C3a (70-77) TFA administration, with a focus on experimental protocols, quantitative data, and relevant signaling pathways.

It is important to note that while in vitro studies with C3a (70-77) are more common, detailed in vivo investigations into the systemic effects of this specific fragment are limited in the publicly available scientific literature. Much of the understanding of the in vivo role of the C3a C-terminus is extrapolated from studies using the full-length C3a molecule or C3aR antagonists.

Core Biological Activities

In vitro and limited in vivo evidence suggest that C3a (70-77) can elicit a subset of C3a-mediated responses, including:

-

Histamine release and mast cell degranulation: Leading to increased vascular permeability.[1]

-

Smooth muscle contraction: Demonstrated in tissues such as the guinea pig ileum.[1]

-

Modulation of lymphocyte function: Indicating a role in the adaptive immune response.[1]

Quantitative Data from In Vivo Studies

The available quantitative data from in vivo studies specifically administering the C3a (70-77) fragment is sparse. The following table summarizes the findings from a key study investigating its neurological effects.

Table 1: In Vivo Effects of Intracerebral C3a (70-77) Administration in Rats

| Animal Model | Administration Route | Dosage | Observed Effects | Key Findings | Reference |

| Adult Male Sprague-Dawley Rats | Intracerebral injection into the medial prefrontal cortex (mPFC) | Not specified in abstract | Reversal of antidepressant-like effects of phloretin in a chronic mild stress model. | C3a (70-77) administration counteracted the beneficial effects of phloretin on sucrose preference, and behavior in the forced swim test and open field test. | (Phloretin decreases microglia-mediated synaptic engulfment to prevent chronic mild stress-induced depression-like behaviors in - Theranostics) |

Experimental Protocols

Detailed experimental protocols for the in vivo administration of C3a (70-77) TFA are not widely published. Below is a generalized protocol based on the available information and standard laboratory practices for peptide administration.

Protocol 1: Intracerebral Injection of C3a (70-77) TFA in Rats

1. Peptide Preparation:

- Reconstitute the lyophilized C3a (70-77) TFA peptide in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).

- The concentration of the stock solution should be determined based on the desired final dosage and injection volume. Due to the potential for peptide degradation, it is recommended to prepare fresh solutions for each experiment.[1]

2. Animal Model and Surgical Procedure:

- Use adult male Sprague-Dawley rats, housed under standard laboratory conditions.

- Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

- Secure the animal in a stereotaxic frame.

- Perform a craniotomy to expose the target brain region (e.g., medial prefrontal cortex).

- Lower a Hamilton syringe or a glass micropipette to the precise stereotaxic coordinates of the target region.

3. Administration:

- Inject a small volume (typically 0.5-2 µL) of the C3a (70-77) TFA solution slowly over several minutes to allow for diffusion and minimize tissue damage.

- After the injection is complete, leave the needle in place for a few minutes to prevent backflow.

- Slowly withdraw the needle.

4. Post-operative Care and Analysis:

- Suture the incision and provide post-operative analgesia.

- Monitor the animals for recovery.

- Conduct behavioral tests or perform tissue analysis at predetermined time points post-injection.

Signaling Pathways and Experimental Workflows

The biological effects of C3a (70-77) are mediated through the C3a receptor. The binding of C3a or its active fragments to C3aR initiates a cascade of intracellular signaling events.

C3a Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by C3a binding to its receptor.

Experimental Workflow for In Vivo Neurological Studies

The diagram below outlines a typical experimental workflow for investigating the in vivo neurological effects of C3a (70-77) TFA.

Conclusion and Future Directions

The C-terminal octapeptide C3a (70-77) represents a functionally active fragment of the C3a anaphylatoxin. While in vitro studies have provided insights into its biological activities, there is a notable scarcity of in vivo research, particularly concerning its systemic effects. The single highlighted in vivo study points towards a potential role in modulating neurological processes, but further research is imperative to understand its broader physiological and pathological implications.

Future research should focus on:

-

Systemic Administration Studies: Investigating the cardiovascular and inflammatory effects of intravenous or intraperitoneal administration of C3a (70-77) TFA in various animal models.

-

Dose-Response Studies: Establishing clear dose-response relationships for its various in vivo effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the peptide to better understand its in vivo behavior.

-

Translational Relevance: Exploring the therapeutic potential of targeting the C3a-C3aR axis with specific fragments like C3a (70-77) in inflammatory and neurological diseases.

A more robust body of in vivo evidence will be crucial for elucidating the full spectrum of activities of C3a (70-77) and for assessing its potential as a pharmacological tool or therapeutic agent.

References

C3a (70-77) TFA: An In-Depth Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment. This technical guide focuses on the trifluoroacetic acid (TFA) salt of this peptide, C3a (70-77) TFA, as a valuable research tool in immunology. While possessing the specificity of the native C3a molecule, this synthetic peptide exhibits approximately 1-2% of its biological activity, making it a useful tool for studying C3aR-mediated signaling and cellular responses in a controlled manner.[1][2][3][4][5][6] This guide provides an in-depth overview of its applications, quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for C3a (70-77) TFA in various immunological assays. It is important to note that specific dose-response data for C3a (70-77) TFA is limited in publicly available literature. The data presented here is a compilation of direct findings and estimations based on its known relative potency to full-length C3a.

Table 1: In Vitro Biological Activity of C3a (70-77) TFA

| Assay | Cell Type/Tissue | Species | Parameter | C3a (70-77) TFA Concentration/Effect | Reference |

| Lymphocyte Function | Human Mononuclear Leukocytes | Human | Inhibition of LIF Generation | Significant at ≥ 10⁻⁷ M; >75% inhibition at 10⁻⁶ M | [1][3] |

| Histamine Release | Rat Mast Cells | Rat | Degranulation | Induces histamine release | [1][3] |

| Smooth Muscle Contraction | Guinea Pig Ileum | Guinea Pig | Contraction | Promotes contraction | [1][3] |

| Vascular Permeability | Human Skin | Human | Increased Permeability | Enhances vascular permeability | [1][3] |

Table 2: Comparative Activity of C3a Analogs

| Peptide | Relative Potency vs. C3a | Key Findings | Reference |

| C3a (70-77) | 1-2% | Mimics the qualitative effects of C3a but with significantly lower potency. | [1][2][4][5][6] |

| C3a (desArg) | Inactive at C3aR | Lacks the C-terminal arginine and does not bind to or activate C3aR. |

Note: The lack of precise EC50 and IC50 values in the literature for C3a (70-77) TFA necessitates the use of descriptive effects and concentration ranges. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems.

Signaling Pathways

C3a (70-77) TFA exerts its biological effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. The binding of C3a or its active fragments initiates a cascade of intracellular signaling events that vary depending on the cell type.

References

An In-depth Technical Guide to the Cellular Targets of the C3a (70-77) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved to generate the anaphylatoxin C3a, a potent pro-inflammatory mediator. The C-terminal octapeptide of C3a, designated as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site of the parent molecule. Although it exhibits a lower potency, typically 1-2% of the full C3a molecule, C3a (70-77) retains the biological specificity and elicits a similar spectrum of cellular responses.[1] This guide provides a comprehensive technical overview of the cellular targets of the C3a (70-77) peptide, its interaction with the C3a receptor, the downstream signaling cascades, and detailed experimental protocols for its characterization.

Primary Cellular Target: The C3a Receptor (C3aR1)

The principal cellular target for C3a (70-77) is the C3a receptor (C3aR1), a member of the G protein-coupled receptor (GPCR) superfamily. C3aR1 is expressed on a variety of cell types, mediating the diverse biological effects of C3a and its C-terminal fragments.

Cellular Distribution of C3aR1:

-

Immune Cells: Mast cells, basophils, eosinophils, monocytes, macrophages, dendritic cells, and activated T lymphocytes. Notably, neutrophils show little to no direct response to C3a or C3a (70-77).[2]

-

Smooth Muscle Cells: Found in various tissues, including the guinea pig ileum, leading to contraction upon stimulation.

-

Endothelial Cells: Involved in the regulation of vascular permeability.

-